5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine sulfonyl group, and a dimethylaminoethylamino substituent.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine sulfonyl and dimethylaminoethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds with piperidine sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-23(2)13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(25,26)24-11-4-3-5-12-24/h6-9,21H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELGDMALUOHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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